molecular formula C16H16N2S2 B11763541 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B11763541
M. Wt: 300.4 g/mol
InChI Key: AQAFLMYAXWFQKM-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of a thiol group in the structure provides additional opportunities for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with sulfur-containing reagents. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with biological macromolecules, influencing their function. The compound can also modulate oxidative processes and interact with specific receptors and enzymes, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern and the presence of both a thiol group and a thienopyrimidine core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2S2

Molecular Weight

300.4 g/mol

IUPAC Name

5-ethyl-6-methyl-2-(3-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C16H16N2S2/c1-4-12-10(3)20-16-13(12)15(19)17-14(18-16)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,18,19)

InChI Key

AQAFLMYAXWFQKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC(=C3)C)C

Origin of Product

United States

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